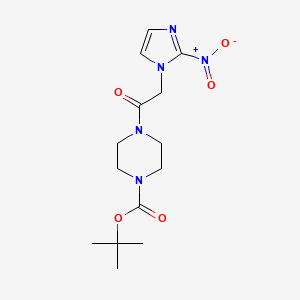
9-Fluorenon-D8
Übersicht
Beschreibung
9-Fluorenone-D8: is a deuterated derivative of 9-fluorenone, a compound with the molecular formula C13D8O. It is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Wissenschaftliche Forschungsanwendungen
9-Fluorenone-D8 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in NMR spectroscopy for studying molecular structures and dynamics.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in drug development and pharmacokinetic studies to trace metabolic pathways.
Industry: It is employed in the synthesis of advanced materials and as a precursor in the production of dyes and pigments
Wirkmechanismus
Target of Action
9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science
Mode of Action
It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that 9-Fluorenone-D8 may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.
Biochemical Pathways
Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that 9-Fluorenone-D8 may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that 9-Fluorenone-D8 may have similar effects, although the presence of deuterium could potentially alter these effects.
Action Environment
It’s known that 9-fluorenone-d8 is stable under ambient conditions . This suggests that 9-Fluorenone-D8 may also be stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 9-Fluorenone-D8 are not fully understood. It is known that the compound interacts with various enzymes and proteins. For instance, in the degradation of fluorene, a similar compound, enzymes such as DbfA and FlnB have been found to interact with the compound . These interactions play a crucial role in the biochemical reactions involving 9-Fluorenone-D8.
Cellular Effects
The cellular effects of 9-Fluorenone-D8 are largely unknown. Related compounds such as fluorene have been studied extensively. For example, Pseudomonas sp. strain SMT-1 has been found to degrade fluorene, producing intermediates such as 9-fluorenone . This suggests that 9-Fluorenone-D8 may have similar effects on cellular processes.
Molecular Mechanism
Studies on related compounds suggest that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is solid at room temperature and should be stored at -20° C . This suggests that the compound is stable and does not degrade rapidly under normal conditions.
Metabolic Pathways
Studies on related compounds suggest that the compound may be involved in the degradation of fluorene . This process involves several enzymes and cofactors, suggesting that 9-Fluorenone-D8 may interact with similar molecules.
Subcellular Localization
It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Fluorenone-D8 can be synthesized through the catalytic oxidation of fluorene using an oxygen-containing gas as the oxidizing agent. The reaction typically involves the use of a base as a catalyst and a quaternary ammonium salt as a phase transfer agent. The reaction is carried out at temperatures ranging from 70-83°C .
Industrial Production Methods: In industrial settings, 9-fluorenone is produced by catalytic oxidative cracking of suitable aromatic compounds. The process involves using industrial fluorene as the raw material, with an organic solvent containing an aromatic ring and water as solvents. The reaction is catalyzed by an alkali and facilitated by a crown ether as a phase transfer agent .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Fluorenone-D8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorene.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and other oxygen-containing gases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Various substituted fluorenones depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound of 9-fluorenone-D8, used in similar applications but lacks the deuterium labeling.
9,10-Anthraquinone: Another aromatic ketone with similar chemical properties but different applications in dye and pigment production.
9-Dicyanomethylenefluorene: A derivative with enhanced electron-accepting properties, used in organic electronics
Uniqueness of 9-Fluorenone-D8: The deuterium labeling in 9-fluorenone-D8 makes it particularly valuable in NMR spectroscopy and other analytical techniques, providing detailed insights into molecular structures and interactions that are not possible with non-deuterated compounds .
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWCDOCJODRMT-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894068 | |
| Record name | 9-fluorenone-D8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q1: What is the significance of using 9-Fluorenone-D8 in this research?
A1: 9-Fluorenone-D8, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

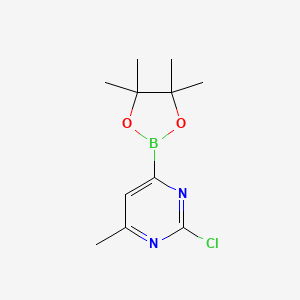
![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)

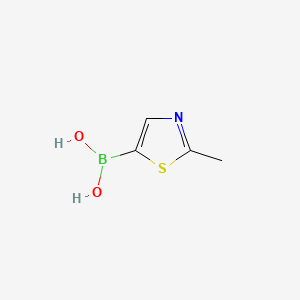
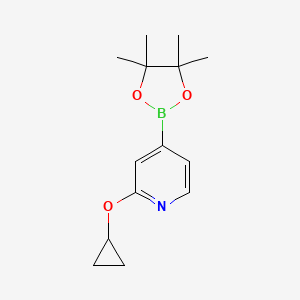
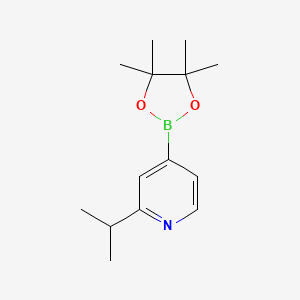
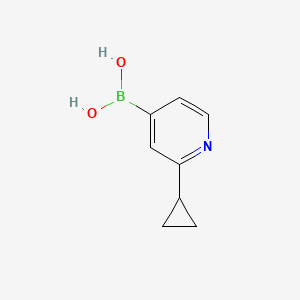
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)

